3-((Carboxy(phenyl)methyl)amino)-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Carboxy(phenyl)methyl)amino)-3-oxopropanoic acid is an organic compound with a complex structure that includes both carboxylic acid and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Carboxy(phenyl)methyl)amino)-3-oxopropanoic acid typically involves the reaction of phenylacetic acid with an appropriate amine under controlled conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of alternative coupling reagents that are less expensive and more environmentally friendly may be explored.
Chemical Reactions Analysis
Types of Reactions
3-((Carboxy(phenyl)methyl)amino)-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-((Carboxy(phenyl)methyl)amino)-3-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-((Carboxy(phenyl)methyl)amino)-3-oxopropanoic acid exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The carboxylic acid and amide groups play crucial roles in these interactions, potentially forming hydrogen bonds or participating in other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Shares the phenylacetic acid moiety but lacks the amide group.
Benzamide: Contains the amide group but lacks the carboxylic acid group.
N-Phenylglycine: Similar structure but with different functional groups.
Uniqueness
3-((Carboxy(phenyl)methyl)amino)-3-oxopropanoic acid is unique due to the presence of both carboxylic acid and amide functional groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler counterparts.
Properties
IUPAC Name |
3-[[carboxy(phenyl)methyl]amino]-3-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-8(6-9(14)15)12-10(11(16)17)7-4-2-1-3-5-7/h1-5,10H,6H2,(H,12,13)(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJSTRLJXCSFMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.